3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride
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Overview
Description
3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride is a compound that features a pyridine ring and an oxadiazole ring These structures are known for their significant biological and therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of amidoximes with isatoic anhydrides under basic conditions to form the oxadiazole ring . The reaction conditions are generally mild and can be carried out in solvents like toluene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents would be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole or pyridine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyridine Derivatives: Compounds with a pyridine ring are known for their wide range of biological activities, including anti-inflammatory and antiviral effects.
Uniqueness
3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride is unique due to the combination of the oxadiazole and pyridine rings, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic effects compared to compounds with only one of these rings.
Properties
IUPAC Name |
3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O.2ClH/c11-6-3-5-9-13-10(14-15-9)8-4-1-2-7-12-8;;/h1-2,4,7H,3,5-6,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLFWYHJHFDMRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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